molecular formula C14H10Si B14287157 CID 11117280

CID 11117280

Cat. No.: B14287157
M. Wt: 206.31 g/mol
InChI Key: GHPOHSHSSMCWKA-UHFFFAOYSA-N
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Description

CID 11117280 (PubChem Compound Identifier 11117280) is a chemical entity registered in the PubChem database. None of the referenced sources explicitly describe its molecular formula, functional groups, or biological relevance. This absence of data limits a direct analysis of its properties or mechanisms of action.

Properties

Molecular Formula

C14H10Si

Molecular Weight

206.31 g/mol

InChI

InChI=1S/C14H10Si/c1-3-7-13(8-4-1)11-12-15-14-9-5-2-6-10-14/h1-10H

InChI Key

GHPOHSHSSMCWKA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C#C[Si]C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of CID 11117280 involves several steps, including the use of specific reagents and reaction conditions. The synthetic route typically starts with the preparation of intermediate compounds, which are then subjected to various chemical reactions to obtain the final product. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to ensure the desired yield and purity of the compound.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using optimized processes that ensure high efficiency and cost-effectiveness. The industrial production methods often involve continuous flow reactors and automated systems to maintain consistent quality and reduce the risk of contamination. The use of advanced purification techniques, such as chromatography and crystallization, is also common to achieve high-purity products.

Chemical Reactions Analysis

Types of Reactions: CID 11117280 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the chemical structure of the compound and enhancing its properties for specific applications.

Common Reagents and Conditions: The common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium hydroxide. The reaction conditions, including temperature, solvent, and catalyst, are optimized to achieve the desired reaction rate and selectivity.

Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce various substituted compounds with different functional groups.

Scientific Research Applications

CID 11117280 has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it serves as a probe for studying biochemical pathways and interactions. In medicine, this compound is investigated for its potential therapeutic effects and as a diagnostic tool. In industry, it is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of CID 11117280 involves its interaction with specific molecular targets and pathways. The compound binds to target proteins or enzymes, modulating their activity and leading to various biological effects. The pathways involved in the mechanism of action include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Due to the lack of specific information on CID 11117280, a structured comparison cannot be performed. However, the evidence provides examples of how analogous compounds are typically analyzed, which can serve as a framework for future studies on this compound.

Example 1: Oscillatoxin Derivatives ()


Oscillatoxin D (CID 101283546) and its methylated analog (CID 185389) were compared based on structural modifications (e.g., a 30-methyl group) and their implications for toxicity and bioactivity. Such comparisons often include:

  • Structural differences (e.g., substituents, stereochemistry).
  • Physicochemical properties (e.g., solubility, log P).
  • Biological activity (e.g., cytotoxicity, enzyme inhibition).

Example 2: ChEMBL Inhibitors ()


CID 46907796 (AC5000.4136) was compared with ChEMBL 1724922 and ChEMBL 1711746, two Nrf2 inhibitors. Key metrics included:

  • Binding affinity (IC₅₀ values: 4.908 μM vs. sub-micromolar ranges for ChEMBL compounds).
  • Selectivity profiles (e.g., off-target effects on related pathways).
  • Synthetic accessibility (e.g., reaction steps, yields).

Example 3: Tubocuraine Analogs ()


Tubocuraine (CID 6,000) was compared with structurally similar compounds using four descriptors:

Molecular weight.

Hydrogen-bond donor/acceptor count.

Log D (lipophilicity).

Data Gaps and Recommendations

The absence of data for this compound highlights critical gaps. To enable meaningful comparisons, future studies should prioritize:

  • Structural elucidation via NMR or X-ray crystallography.
  • Bioactivity screening (e.g., cytotoxicity, target binding assays).
  • Computational modeling to predict properties like solubility, log P, and toxicity.

Methodological Frameworks for Comparison ()

When data for this compound become available, the following parameters should be evaluated relative to analogs:

Parameter Example Metrics Relevant Evidence
Structural Features Functional groups, stereochemistry, ring systems
Physicochemical Properties Log P, TPSA, solubility, GI absorption
Biological Activity IC₅₀, EC₅₀, CYP inhibition, BBB permeability
Synthetic Viability Reaction steps, yields, purity

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